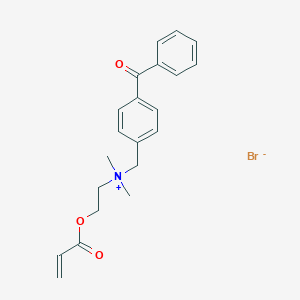

(2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide

Descripción general

Descripción

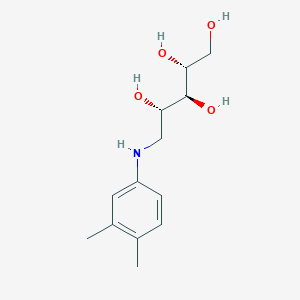

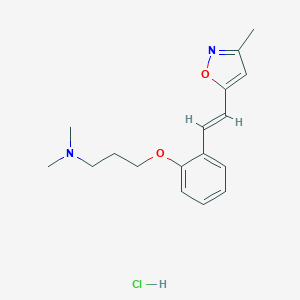

“(2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide” is a chemical compound with the linear formula: H2C=CHCO2CH2CH2N(CH3)2(CH2C6H4COC6H5)Br . It has a molecular weight of 418.32 . This compound is also known as Quantacure ABQ, which is a water-soluble, copolymerizable benzophenone photoinitiator used in the UV curing of coatings in textile and furniture industries .

Physical And Chemical Properties Analysis

This compound has a melting point of 118-123 °C . Other physical and chemical properties such as its boiling point, density, and solubility are not provided in the search results. For a complete profile of its properties, please refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).Aplicaciones Científicas De Investigación

1. Polymer Science and Materials Engineering

In the field of polymer science and materials engineering, (2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide has shown significant potential. Studies have demonstrated its effectiveness in modifying montmorillonite (MMT) for the preparation of nanocomposites via photoinduced polymerization. The resulting ultraviolet-cured bisphenol A epoxy diacrylate/MMT nanocomposites prepared from this organically modified MMT exhibited enhanced thermal and mechanical properties, showcasing the material's utility in improving the structural integrity of composite materials (Zang et al., 2009).

2. Environmental Chemistry

The compound has also been utilized in environmental chemistry, particularly in water treatment processes. Cationic water-soluble polymers containing (R)4N+X− groups, which include derivatives of (2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide, have been prepared and used for arsenate retention. These polymers demonstrated the ability to remove arsenate anions from aqueous solutions, indicating their potential in treating water contaminated with arsenic compounds (Rivas et al., 2007).

3. Surface Chemistry

The compound's derivatives have been applied in surface chemistry to create bactericidal surfaces. For instance, N-[2-(acryloyloxy)ethyl]-N,N-dimethyl-N-butylammonium iodide, a compound structurally similar to (2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide, was photo-polymerized on native and thiolated PDMS surfaces, resulting in surfaces with high quaternary ammonium densities. These surfaces exhibited significant hydrophilicity and demonstrated effective bactericidal effects against common bacteria like Escherichia coli and Staphylococcus epidermidis (Lou et al., 2021).

Propiedades

IUPAC Name |

(4-benzoylphenyl)methyl-dimethyl-(2-prop-2-enoyloxyethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24NO3.BrH/c1-4-20(23)25-15-14-22(2,3)16-17-10-12-19(13-11-17)21(24)18-8-6-5-7-9-18;/h4-13H,1,14-16H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXUAKAQFISCCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(=O)C=C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622188 | |

| Record name | 2-(Acryloyloxy)-N-[(4-benzoylphenyl)methyl]-N,N-dimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Acryloyloxy)ethyl)(4-benzoylbenzyl)dimethylammonium bromide | |

CAS RN |

125850-75-1 | |

| Record name | 2-(Acryloyloxy)-N-[(4-benzoylphenyl)methyl]-N,N-dimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)